4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic compound that features a combination of sulfonyl, thiophene, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the thiophene group and the sulfonyl group. The final step involves the formation of the butanamide linkage.
Oxadiazole Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thiophene Introduction: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Butanamide Formation: The final step involves the amidation reaction to form the butanamide linkage, typically using an amine and an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(phenylsulfonyl)-N-(5-(benzo[b]thiophen-3-yl)-1,3,4-oxadiazol-2-yl)butanamide
- 4-(phenylsulfonyl)-N-(5-(2-thienyl)-1,3,4-oxadiazol-2-yl)butanamide
Uniqueness
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics. Additionally, the oxadiazole ring provides stability and potential biological activity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(7-4-10-25(21,22)13-5-2-1-3-6-13)17-16-19-18-15(23-16)12-8-9-24-11-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJVTQZYNZQPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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